5-[[Dimethyl(oxo)-lambda6-sulfanylidene]amino]thiophene-2-carboxylic acid
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Overview
Description
5-[[Dimethyl(oxo)-lambda6-sulfanylidene]amino]thiophene-2-carboxylic acid is a complex organic compound that features a thiophene ring, a carboxylic acid group, and a dimethylsulfanylidene amino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[[Dimethyl(oxo)-lambda6-sulfanylidene]amino]thiophene-2-carboxylic acid typically involves the following steps:
Formation of the Thiophene Ring: The thiophene ring can be synthesized through various methods, including the Gewald reaction, which involves the condensation of a ketone, an aldehyde, and elemental sulfur.
Introduction of the Carboxylic Acid Group: This can be achieved through the oxidation of a thiophene derivative using oxidizing agents such as potassium permanganate or chromium trioxide.
Attachment of the Dimethylsulfanylidene Amino Group: This step involves the reaction of the thiophene-2-carboxylic acid with dimethyl sulfoxide (DMSO) and a suitable amine under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of continuous flow reactors and automated systems to control temperature, pressure, and reaction time.
Chemical Reactions Analysis
Types of Reactions
5-[[Dimethyl(oxo)-lambda6-sulfanylidene]amino]thiophene-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the sulfoxide group to a sulfide.
Substitution: The thiophene ring can undergo electrophilic substitution reactions, such as halogenation and nitration.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens (chlorine, bromine), nitric acid.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Sulfides.
Substitution: Halogenated thiophenes, nitrothiophenes.
Scientific Research Applications
5-[[Dimethyl(oxo)-lambda6-sulfanylidene]amino]thiophene-2-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development.
Industry: Utilized in the development of organic semiconductors and other advanced materials.
Mechanism of Action
The mechanism of action of 5-[[Dimethyl(oxo)-lambda6-sulfanylidene]amino]thiophene-2-carboxylic acid involves its interaction with specific molecular targets. The compound can interact with enzymes and receptors, leading to changes in cellular processes. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
Thiophene-2-carboxylic acid: Lacks the dimethylsulfanylidene amino group.
5-Aminothiophene-2-carboxylic acid: Contains an amino group instead of the dimethylsulfanylidene amino group.
2,5-Dimethylthiophene: Lacks the carboxylic acid group.
Uniqueness
5-[[Dimethyl(oxo)-lambda6-sulfanylidene]amino]thiophene-2-carboxylic acid is unique due to the presence of both the dimethylsulfanylidene amino group and the carboxylic acid group on the thiophene ring. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
5-[[dimethyl(oxo)-λ6-sulfanylidene]amino]thiophene-2-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9NO3S2/c1-13(2,11)8-6-4-3-5(12-6)7(9)10/h3-4H,1-2H3,(H,9,10) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WSDAFMGZZBPMIL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=NC1=CC=C(S1)C(=O)O)(=O)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9NO3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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